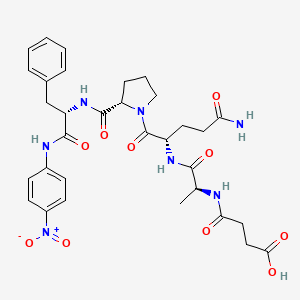

Suc-Ala-Gln-Pro-Phe-pNA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Suc-Ala-Gln-Pro-Phe-pNA is a chromogenic substrate . It appears as a white to faint yellow powder . It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q .

Synthesis Analysis

The synthesis of Suc-Ala-Gln-Pro-Phe-pNA has been reported . It is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases .Molecular Structure Analysis

The molecular formula of Suc-Ala-Gln-Pro-Phe-pNA is C32H39N7O10 . The molecular weight is 681.703.Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline . The trans form of the peptide is readily cleaved by chymotrypsin. The remaining cis form can be enzymatically converted to the trans form by PPIase .Physical And Chemical Properties Analysis

Suc-Ala-Gln-Pro-Phe-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . The melting point is 184-187 °C .Scientific Research Applications

Chymotrypsin Research

Suc-Ala-Gln-Pro-Phe-pNA is a specific substrate for chymotrypsin . It has been used to determine chymotrypsin activity in various experimental setups . The compound is readily cleaved by chymotrypsin, making it a valuable tool in studying this enzyme’s function and behavior .

Human Pancreatic Elastase Studies

This compound is also a specific substrate for human pancreatic elastase . It has been used in research to study the function and activity of this enzyme, contributing to our understanding of pancreatic functions and related health conditions .

Cathepsin G Research

Suc-Ala-Gln-Pro-Phe-pNA is hydrolyzed by cathepsin G . It has been used as a substrate for cathepsin G assay in bone marrow lysates , aiding in the study of this enzyme’s role in various biological processes.

Chymase Studies

This compound is also hydrolyzed by chymase . It has been used in research to study the function and activity of this enzyme, contributing to our understanding of its role in various biological processes.

5. FK-506 Binding Proteins (FKBPs) and Cyclophilins Research Suc-Ala-Gln-Pro-Phe-pNA is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases). The compound has been used in research to study the function and activity of these proteins, contributing to our understanding of protein folding and other related biological processes .

Subtilisin Research

Suc-Ala-Gln-Pro-Phe-pNA has been used in proteolytic activity assay of serine protease subtilisin . It aids in the study of this enzyme’s role in various biological processes.

Safety And Hazards

properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)/t19-,23-,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLALNSUIXPEGB-KMAVCZJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39N7O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Gln-Pro-Phe-pNA | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)

![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)